N-(4-chlorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a 4-chlorophenyl group, a methyl group, and a carboxamide group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” The reaction is often catalyzed by copper(I) ions. The general synthetic route can be summarized as follows:
Preparation of Azide: The azide precursor is synthesized by reacting 4-chloroaniline with sodium nitrite and hydrochloric acid to form the diazonium salt, which is then treated with sodium azide to yield 4-chlorophenyl azide.
Preparation of Alkyne: The alkyne precursor, 1-methyl-1H-1,2,3-triazole-4-carboxylic acid, is synthesized through the reaction of propargyl alcohol with hydrazoic acid.
Cycloaddition Reaction: The azide and alkyne precursors are combined in the presence of a copper(I) catalyst to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The 4-chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The triazole ring can be involved in redox reactions, although these are less common.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide may be employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.
Major Products
Substitution: Products will vary depending on the nucleophile used.
Oxidation: Oxidized derivatives of the triazole ring.
Hydrolysis: 4-chlorophenylamine and 1-methyl-1H-1,2,3-triazole-4-carboxylic acid.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as a pharmacophore in the development of antimicrobial and anticancer agents.
Biology: The compound has been investigated for its potential to inhibit specific enzymes and proteins, making it a candidate for drug development.
Materials Science: Its unique structure allows it to be used in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.
Industry: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may act as an inhibitor of certain kinases or proteases, disrupting cellular signaling pathways and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide: Lacks the methyl group, which can affect its binding affinity and specificity.
N-(4-chlorophenyl)-1-methyl-1H-1,2,3-triazole-5-carboxamide: The position of the carboxamide group is different, which can influence its reactivity and biological activity.
N-(4-chlorophenyl)-1-methyl-1H-1,2,4-triazole-3-carboxamide:
Uniqueness
N-(4-chlorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is unique due to its specific substitution pattern on the triazole ring, which can confer distinct biological activities and chemical reactivity. Its ability to participate in “click chemistry” reactions also makes it a valuable building block in synthetic chemistry.
Properties
IUPAC Name |
N-(4-chlorophenyl)-1-methyltriazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4O/c1-15-6-9(13-14-15)10(16)12-8-4-2-7(11)3-5-8/h2-6H,1H3,(H,12,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKTZIRPILHXWHN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NC2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.